molecular formula C16H23NO B4110462 1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine

1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine

Cat. No.: B4110462
M. Wt: 245.36 g/mol
InChI Key: ANWCQZXNIMBISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine, also known as DMMDA-2, is a psychoactive drug belonging to the class of phenethylamines. It is a potent hallucinogen and has been found to have various biochemical and physiological effects. The synthesis of DMMDA-2 is a complex process, and it requires expertise in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine is complex and not fully understood. It is believed that this compound activates the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound also affects other neurotransmitter systems, such as dopamine and norepinephrine. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to cause hallucinations, altered perception of time and space, and changes in mood and thought. This compound also affects the cardiovascular system, causing an increase in heart rate and blood pressure. The drug also affects the body temperature and causes sweating and chills. This compound has been found to have long-lasting effects on the brain, and it can cause changes in the brain structure and function.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine has various advantages and limitations for lab experiments. The drug is a potent hallucinogen, and it can be used to study the mechanism of action of hallucinogens. This compound can also be used to develop new drugs for the treatment of various neurological disorders. However, the use of this compound in lab experiments is limited due to its potency and the potential risks associated with its use.

Future Directions

There are various future directions for 1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine research. One of the future directions is to study the long-term effects of this compound on the brain. Another future direction is to develop new drugs based on this compound for the treatment of various neurological disorders. The use of this compound in combination with other drugs is also an area of future research. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a potent hallucinogen with various scientific research applications. The synthesis of this compound is a complex process, and it requires expertise in organic chemistry. This compound has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug has various biochemical and physiological effects, and it can be used to study the mechanism of action of hallucinogens. This compound has various advantages and limitations for lab experiments, and there are various future directions for this compound research.

Scientific Research Applications

1-(2,5-dimethylbenzoyl)-2,6-dimethylpiperidine has been found to have various scientific research applications. It is used in neuroscience research to study the mechanism of action of hallucinogens. This compound has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound has also been used in medicinal chemistry research to develop new drugs for the treatment of various neurological disorders.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11-8-9-12(2)15(10-11)16(18)17-13(3)6-5-7-14(17)4/h8-10,13-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWCQZXNIMBISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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